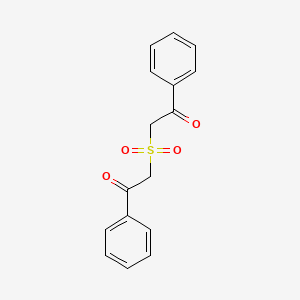

2,2'-Sulfonylbis(1-phenylethanone)

Beschreibung

Eigenschaften

IUPAC Name |

2-phenacylsulfonyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZKWVJFIXGRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292387 | |

| Record name | 2,2'-sulfonylbis(1-phenylethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3708-08-5 | |

| Record name | NSC82224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-sulfonylbis(1-phenylethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 2,2'-Sulfonylbis(1-phenylethanone)

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on the mechanism of action of 2,2'-Sulfonylbis(1-phenylethanone) is not currently available in the public domain. This technical guide synthesizes information from structurally related diaryl sulfone compounds, with a particular focus on Bisphenol S (BPS), to propose a scientifically grounded, hypothetical mechanism of action. The experimental protocols and data presented are based on studies of these related compounds and should be adapted and validated for 2,2'-Sulfonylbis(1-phenylethanone).

Introduction

Diaryl sulfones are a class of organic compounds characterized by a sulfonyl group connected to two aryl groups. This structural motif is a key pharmacophore in a variety of biologically active molecules with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The central sulfonyl group, with its capacity for hydrogen bonding, plays a crucial role in the interaction of these compounds with biological targets. Given the structural similarity, it is plausible that 2,2'-Sulfonylbis(1-phenylethanone) shares a comparable mechanism of action with other well-studied diaryl sulfones. This guide will explore a hypothesized mechanism centered on the modulation of key cellular signaling pathways, drawing parallels from the known biological effects of Bisphenol S (BPS), a representative diaryl sulfone.

Hypothesized Core Mechanism of Action: Modulation of the PI3K/AKT/mTOR Signaling Pathway

Based on the activities of structurally analogous compounds, we hypothesize that 2,2'-Sulfonylbis(1-phenylethanone) exerts its biological effects, particularly its potential anti-cancer properties, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The proposed mechanism suggests that 2,2'-Sulfonylbis(1-phenylethanone), acting as an external stimulus, could lead to the activation of this pathway, thereby promoting cell cycle progression and proliferation in certain cellular contexts. This hypothesis is supported by studies on BPS, which has been shown to activate the PI3K/AKT/mTOR pathway.[1]

Signaling Pathway Diagram

Caption: Hypothesized activation of the PI3K/AKT/mTOR pathway by 2,2'-Sulfonylbis(1-phenylethanone).

Quantitative Data Summary

The following tables summarize the in vitro effects of the representative diaryl sulfone, Bisphenol S (BPS), on various cancer cell lines. This data provides a quantitative basis for the hypothesized biological activity of 2,2'-Sulfonylbis(1-phenylethanone).

Table 1: Cytotoxicity of Bisphenol S (BPS) in Cancer and Non-Cancerous Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |

| MCF-7 | Human Breast Cancer | ~45 | 24 | MTT |

| HSeC | Human Sertoli Cells | ~35 | 24 | MTT |

Data extracted from a study evaluating the cytotoxic effects of bisphenols.[3]

Table 2: Proliferative Effects of Bisphenol S (BPS) on ER+ Breast Cancer Cell Lines

| Cell Line | Concentration (µM) | Effect | Assay |

| MCF-7 | 0.5 - 5 | Promoted cell proliferation | MTT & Clonogenic |

| T47D | 0.5 - 5 | Promoted cell proliferation | MTT & Clonogenic |

Data from a study on the proestrogenic effects of BPS.[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of diaryl sulfones like BPS. These protocols can serve as a starting point for investigating 2,2'-Sulfonylbis(1-phenylethanone).

Cell Viability and Proliferation Assessment (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the MTT cell viability and proliferation assay.

Materials:

-

96-well plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of 2,2'-Sulfonylbis(1-phenylethanone) in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate for 4 hours at room temperature in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol is used to determine the effect of the compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Workflow Diagram:

Caption: General workflow for Western blot analysis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-mTOR, rabbit anti-mTOR, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with 2,2'-Sulfonylbis(1-phenylethanone) at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control.

Conclusion

While direct experimental evidence for the mechanism of action of 2,2'-Sulfonylbis(1-phenylethanone) is lacking, the available data on structurally related diaryl sulfones, particularly Bisphenol S, provides a strong foundation for a hypothesized mechanism. The proposed modulation of the PI3K/AKT/mTOR signaling pathway offers a compelling avenue for future research. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and further characterizing the biological activity of 2,2'-Sulfonylbis(1-phenylethanone). Such investigations are crucial for understanding its therapeutic potential and will be instrumental in guiding its future development as a potential pharmacological agent.

References

- 1. Bisphenol-A-induced inactivation of the p53 axis underlying deregulation of proliferation kinetics, and cell death in non-malignant human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MTT assay for cytotoxicity and cell viability determination [bio-protocol.org]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 2,2'-Sulfonylbis(1-phenylethanone) and Related Compounds

Introduction

This technical guide addresses the physical and chemical properties of 2,2'-Sulfonylbis(1-phenylethanone). However, a comprehensive search of chemical literature and databases reveals no specific data for a compound with this name or the corresponding structure, bis(phenacyl) sulfone. This suggests that 2,2'-Sulfonylbis(1-phenylethanone) is either a novel or exceedingly rare compound with no publicly available characterization data.

In light of this, this guide will provide an in-depth overview of closely related and synthetically relevant compounds to offer valuable context and data for researchers, scientists, and drug development professionals working with similar chemical scaffolds. The compounds discussed include key precursors and structural analogs, providing insights into the synthesis and properties of β-keto sulfones and related molecules.

Section 1: Closely Related Compounds

Given the absence of data for 2,2'-Sulfonylbis(1-phenylethanone), this section details the properties of structurally similar or synthetically related compounds.

2-(Methylsulfonyl)-1-phenylethanone

A simple β-keto sulfone, this compound serves as a fundamental example of the class.

Table 1: Physical and Chemical Properties of 2-(Methylsulfonyl)-1-phenylethanone

| Property | Value |

| Molecular Formula | C9H10O3S |

| Purity | 95% |

2-Bromo-1-phenylethanone (Phenacyl Bromide)

A common precursor in the synthesis of phenacyl derivatives, its reactivity is central to forming compounds like the target molecule.

Table 2: Physical and Chemical Properties of 2-Bromo-1-phenylethanone

| Property | Value |

| Molecular Formula | C8H7BrO[1][2][3] |

| Molecular Weight | 199.047 g/mol [1][3] |

| Appearance | Colorless solid[1] |

| Melting Point | 50 °C[1] |

| Boiling Point | 136 °C at 18 mmHg[1] |

| CAS Number | 70-11-1[1][3] |

Bis(styryl)sulfones

These compounds feature a central sulfonyl group bonded to two styryl moieties and represent a class of unsaturated bis-sulfones.

Table 3: General Properties of Bis(styryl)sulfones

| Property | Description |

| General Synthesis | Synthesized by the condensation of aryl aldehydes with sulfonyldiacetic acid.[4] |

| Significance | Used as intermediates in the synthesis of aryl mono- and dicyclopropyl sulfones.[4] |

Section 2: Experimental Protocols

While a specific protocol for 2,2'-Sulfonylbis(1-phenylethanone) is unavailable, the following section details a representative synthesis for a related class of compounds, phenacyl (E)-styryl sulfones, which are β-keto vinylic sulfones.

Synthesis of Phenacyl (E)-Styryl Sulfones

This synthesis involves the condensation of phenacylsulfonylacetic acid with substituted benzaldehydes.

Step 1: Synthesis of Phenacylsulfonylacetic Acid

-

Reaction of Phenacyl Bromide and Mercaptoacetic Acid: Phenacyl bromide is reacted with mercaptoacetic acid to produce phenacylthioacetic acid.[5]

-

Oxidation: The resulting phenacylthioacetic acid is then oxidized to yield phenacylsulfonylacetic acid.[5]

Step 2: Condensation with Benzaldehydes

-

A mixture of phenacylsulfonylacetic acid and a substituted benzaldehyde is prepared in glacial acetic acid.

-

A catalytic amount of benzylamine is added to the mixture.

-

The reaction mixture is refluxed to produce the corresponding phenacyl (E)-styryl sulfone.[5]

Below is a diagram illustrating the general workflow for the synthesis of phenacyl (E)-styryl sulfones.

Section 3: Signaling Pathways and Biological Activity

There is no information available regarding the involvement of 2,2'-Sulfonylbis(1-phenylethanone) in any signaling pathways or its biological activity. For related compounds, some sulfones are known to possess biological activities. For instance, bis(p-azidophenyl) sulfone has been investigated for its antimicrobial properties.[6]

Conclusion

This technical guide has aimed to provide a comprehensive overview of 2,2'-Sulfonylbis(1-phenylethanone). The absence of specific data for this compound in the public domain has been noted. To provide valuable information for researchers in the field, this guide has presented detailed physical and chemical properties of closely related compounds, including key precursors and structural analogs. A representative experimental protocol for the synthesis of a related β-keto vinylic sulfone has also been provided. It is hoped that the information contained herein will serve as a useful resource for the synthesis and study of this and similar classes of compounds.

References

- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromoacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. ias.ac.in [ias.ac.in]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Sulfone, bis(p-azidophenyl) (7300-27-8) for sale [vulcanchem.com]

An In-depth Technical Guide to the Solubility of 2,2'-Sulfonylbis(1-phenylethanone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Sulfonylbis(1-phenylethanone). Given the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on predicted solubility based on its chemical structure, a general experimental protocol for determining its solubility, and the significance of this data in the context of research and drug development.

Introduction to 2,2'-Sulfonylbis(1-phenylethanone) and its Potential Significance

2,2'-Sulfonylbis(1-phenylethanone), an organic compound featuring a sulfonyl group flanked by two phenylethanone moieties, represents a structure of interest in medicinal chemistry and materials science. The sulfonyl group is a key functional group in a variety of pharmaceuticals, known to influence properties such as metabolic stability and receptor binding.[1] The phenylethanone structure is also a common scaffold in biologically active molecules.[2] Understanding the solubility of this compound is a critical first step in its potential application, particularly in drug development, where bioavailability is paramount.[3]

Predicted Solubility Profile

-

Aqueous Solubility: The molecule is largely non-polar due to the two phenyl rings and the overall carbon-rich structure. The sulfonyl group and the ketone carbonyl groups introduce some polarity, but their influence is likely insufficient to overcome the hydrophobicity of the rest of the molecule. Therefore, 2,2'-Sulfonylbis(1-phenylethanone) is expected to have low solubility in water .

-

Solubility in Organic Solvents: Based on the principle of "like dissolves like," it is anticipated that 2,2'-Sulfonylbis(1-phenylethanone) will exhibit higher solubility in polar aprotic solvents and some polar protic solvents.[4][5] Compounds with similar structures, such as acetophenone, are soluble in organic solvents.[6][7] Potential solvents for solubilization could include:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.

-

Polar Protic Solvents: Ethanol, methanol, and isopropanol.

-

Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexane and toluene, although some dissolution may occur.

-

General Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the concentration of a saturated solution of 2,2'-Sulfonylbis(1-phenylethanone) in various solvents at a controlled temperature.

Materials:

-

2,2'-Sulfonylbis(1-phenylethanone) (pure solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, acetonitrile, hexane)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2,2'-Sulfonylbis(1-phenylethanone) to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any undissolved solid particles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) into a clean vial. The filter material should be compatible with the solvent used.

-

Dilution: If necessary, dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of 2,2'-Sulfonylbis(1-phenylethanone) in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation of Solubility: Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL, g/L, or mol/L, taking into account any dilution factors.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of 2,2'-Sulfonylbis(1-phenylethanone) at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile | |||

| Hexane |

(Note: This table is a template to be populated with experimental data.)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination

Conclusion

While specific quantitative solubility data for 2,2'-Sulfonylbis(1-phenylethanone) is not currently available in the literature, its molecular structure suggests poor aqueous solubility and better solubility in polar organic solvents. For researchers and professionals in drug development, the experimental determination of its solubility profile is a crucial step for further investigation and formulation development. The provided general protocol for the shake-flask method offers a reliable approach to generate this essential data. The insights gained from such studies will be invaluable for advancing the potential applications of this compound.

References

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetophenone - Wikipedia [en.wikipedia.org]

- 8. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 2,2'-Sulfonylbis(1-phenylethanone): A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of synthetic compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data for 2,2'-Sulfonylbis(1-phenylethanone), also known as bis(phenacyl)sulfone. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The expected spectroscopic data for 2,2'-Sulfonylbis(1-phenylethanone) is summarized in the tables below, providing a clear and concise reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2'-Sulfonylbis(1-phenylethanone)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | Singlet | 4H | -CH₂- |

| ~7.5 - 7.7 | Multiplet | 6H | m- & p-Ar-H |

| ~7.9 - 8.1 | Multiplet | 4H | o-Ar-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2'-Sulfonylbis(1-phenylethanone)

| Chemical Shift (δ) ppm | Assignment |

| ~65 | -CH₂- |

| ~128 | Ar-C (ortho) |

| ~129 | Ar-C (meta) |

| ~134 | Ar-C (para) |

| ~136 | Ar-C (ipso) |

| ~192 | C=O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,2'-Sulfonylbis(1-phenylethanone)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1595, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1320 | Strong | S=O stretch (asymmetric) |

| ~1150 | Strong | S=O stretch (symmetric) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,2'-Sulfonylbis(1-phenylethanone)

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak (protonated) |

| [M+Na]⁺ | Sodium adduct |

| Fragments | C₈H₇O⁺ (phenacyl cation), C₆H₅⁺ (phenyl cation), SO₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry research and are applicable for the characterization of 2,2'-Sulfonylbis(1-phenylethanone).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2,2'-Sulfonylbis(1-phenylethanone) (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The resulting spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like 2,2'-Sulfonylbis(1-phenylethanone) follows a logical progression. The diagram below illustrates this general workflow.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Thermal Stability and Decomposition of 2,2'-Sulfonylbis(1-phenylethanone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition of 2,2'-Sulfonylbis(1-phenylethanone). In the absence of direct experimental data for this specific compound, this guide leverages available information on analogous aromatic sulfones and β-keto sulfones to provide a comprehensive overview for researchers, scientists, and professionals in drug development. The insights presented herein are based on comparative data and established principles of thermal analysis and organic chemistry.

Chemical Structure

2,2'-Sulfonylbis(1-phenylethanone) is a symmetrical molecule featuring a central sulfonyl group connecting two 1-phenylethanone moieties. This structure suggests a degree of thermal stability conferred by the aromatic rings and the strong sulfonyl group.

Caption: Molecular structure of 2,2'-Sulfonylbis(1-phenylethanone).

Comparative Thermal Stability Data

| Compound Name | Structure | Onset of Decomposition (Tonset) | Key Decomposition Products | Citation |

| Dapsone | Diaminodiphenyl sulfone | 339 °C | C₆H₆SO, C₆H₆N₂O | [1] |

| Diphenyl sulfone | Diphenyl sulfone | Stable up to 550 °C | No significant decomposition observed | [2][3] |

| Poly(ether sulfone)s | Aromatic polymers with ether and sulfone linkages | 370 - 650 °C | SO₂, benzene, toluene, dibenzofuran | [4][5] |

| Thianaphthene 1,1-dioxide | Fused aromatic sulfone | < 300 °C | SO₂, benzofuran | [2][3][6] |

| Dibenzothiophene 5,5-dioxide | Fused aromatic sulfone | ~500 °C | SO₂, dibenzofuran, biphenyl, dibenzothiophene | [2][3] |

Based on this comparative data, it is reasonable to predict that 2,2'-Sulfonylbis(1-phenylethanone), as an acyclic aromatic sulfone, will exhibit high thermal stability, with an onset of decomposition likely above 350 °C. The presence of the β-keto groups may influence the exact decomposition temperature and pathway.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aromatic sulfones typically initiates with the cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the sulfonyl moiety. For 2,2'-Sulfonylbis(1-phenylethanone), a plausible decomposition pathway would involve the homolytic cleavage of one of the C-S bonds to form a phenacyl radical and a sulfonyl radical. The sulfonyl radical can then lose sulfur dioxide (SO₂), a common decomposition product of sulfones. The resulting radicals can then undergo a variety of secondary reactions, such as recombination, disproportionation, and fragmentation, leading to a complex mixture of final products.

Caption: Proposed thermal decomposition pathway for 2,2'-Sulfonylbis(1-phenylethanone).

Hypothetical Experimental Protocols

To experimentally determine the thermal stability and decomposition of 2,2'-Sulfonylbis(1-phenylethanone), a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Evolved Gas Analysis (EGA) using a coupled Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer would provide identification of the decomposition products.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and the kinetics of its weight loss.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a ceramic or platinum pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is typical.

-

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and any other thermal transitions (e.g., glass transition, solid-solid transitions) of the compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-3 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 5-10 °C/min).

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other phase transitions. The peak temperature and the area under the peak (enthalpy change) are determined.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of 2,2'-Sulfonylbis(1-phenylethanone).

References

Unraveling the Identity of 2,2'-Sulfonylbis(1-phenylethanone): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound designated as 2,2'-Sulfonylbis(1-phenylethanone) presents a notable challenge in chemical identification, as extensive searches of chemical databases and scientific literature have not yielded a definitive entry or a registered CAS number under this specific nomenclature. This suggests that the name may be archaic, a non-standard descriptor, or potentially an error in transcription. The structure implied by the name, a sulfonyl group (SO₂) bonded to two phenylethanone moieties at the second carbon, is chemically plausible. However, without a confirmed registry, a comprehensive technical guide is speculative.

This document, therefore, serves as a foundational guide to the likely chemical nature of this compound based on its constituent parts and provides a framework for its potential synthesis and characteristics, while clearly acknowledging the current lack of definitive data.

Nomenclature and Chemical Structure

Based on standard IUPAC naming conventions, "2,2'-Sulfonylbis(1-phenylethanone)" describes a molecule where a sulfonyl group is the central linking unit between two 1-phenylethanone groups. The "2,2'-" designation indicates that the linkage to the sulfonyl group is at the carbon alpha to the carbonyl group of each phenylethanone unit.

Table 1: Putative Chemical Identifiers and Properties

| Identifier | Value |

| Systematic Name | 2,2'-Sulfonylbis(1-phenylethanone) |

| Common Synonyms | Bis(phenacyl) sulfone |

| Molecular Formula | C₁₆H₁₄O₄S |

| Molecular Weight | 302.35 g/mol |

| CAS Number | Not found |

Potential Synthesis Pathways

While no specific synthesis for "2,2'-Sulfonylbis(1-phenylethanone)" has been found in the literature, a plausible synthetic route can be proposed based on established reactions in organic chemistry. A likely method would involve the reaction of a suitable sulfur-containing nucleophile with a phenacyl halide.

Experimental Protocol: Proposed Synthesis from Phenacyl Bromide and a Sulfite Salt

This protocol is a hypothetical pathway and would require optimization and validation in a laboratory setting.

Objective: To synthesize 2,2'-Sulfonylbis(1-phenylethanone) via nucleophilic substitution.

Materials:

-

Phenacyl bromide (2-bromo-1-phenylethanone)

-

Sodium sulfite (Na₂SO₃)

-

A polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite in DMF under an inert atmosphere.

-

Slowly add a solution of phenacyl bromide in DMF to the stirred sulfite solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2,2'-Sulfonylbis(1-phenylethanone).

Logical Workflow for Proposed Synthesis:

Caption: Proposed synthesis workflow for 2,2'-Sulfonylbis(1-phenylethanone).

Anticipated Signaling Pathways and Biological Activity

Given the presence of the sulfonyl and phenylethanone moieties, one could speculate on potential biological activities. Sulfone-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The phenylethanone structure is a common feature in various biologically active molecules.

Without experimental data, any discussion of signaling pathways remains theoretical. However, compounds with similar structural motifs have been investigated for their roles in pathways related to inflammation (e.g., COX enzyme inhibition) or as kinase inhibitors in cancer research.

Hypothetical Signaling Pathway Involvement:

Caption: A generalized diagram of potential biological interaction.

Conclusion and Future Directions

The primary obstacle to providing an in-depth technical guide for 2,2'-Sulfonylbis(1-phenylethanone) is the lack of its formal identification in the scientific literature and chemical databases. The information presented here is based on chemical principles and analogies to known compounds.

For researchers interested in this molecule, the first crucial step is its unambiguous synthesis and characterization. This would involve:

-

Definitive Synthesis: Carrying out and optimizing a synthetic route, such as the one proposed.

-

Structural Elucidation: Confirming the structure using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

-

CAS Registry: Submitting the characterized compound to the Chemical Abstracts Service to obtain a unique CAS number.

Once the compound is formally identified and available, further research into its physicochemical properties, biological activity, and potential applications in drug development can be systematically pursued. Without this foundational step, any further investigation remains speculative.

An In-Depth Technical Guide to 2,2'-Sulfonylbis(1-phenylethanone): Synthesis, Properties, and Potential Applications

Disclaimer: Publicly accessible scientific literature and chemical databases lack a dedicated entry for the discovery, synthesis, and characterization of 2,2'-Sulfonylbis(1-phenylethanone). This guide, therefore, presents a detailed, plausible synthetic route and predicted properties based on established chemical principles and data from structurally related compounds.

Introduction

2,2'-Sulfonylbis(1-phenylethanone), also known as bis(phenacyl) sulfone, is a symmetrical organic molecule characterized by a central sulfonyl group linking two 1-phenylethanone moieties at their alpha-carbons. The presence of the electron-withdrawing sulfonyl and carbonyl groups suggests unique chemical reactivity and potential for biological activity. Sulfones are a well-established class of organic compounds with diverse applications in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential research avenues for this compound.

Proposed Synthesis and History

Step 1: Synthesis of the Precursor, Bis(phenacyl) sulfide

The most probable route to the precursor, bis(2-oxo-2-phenylethyl) sulfide, involves the reaction of two equivalents of a phenacyl halide with a sulfide salt. Phenacyl bromide (2-bromoacetophenone) is a common and commercially available starting material for such nucleophilic substitution reactions.[2][3][4]

Step 2: Oxidation of Bis(phenacyl) sulfide to 2,2'-Sulfonylbis(1-phenylethanone)

The subsequent oxidation of the synthesized bis(phenacyl) sulfide to the corresponding sulfone is a standard transformation in organic chemistry. Various oxidizing agents are known to efficiently convert sulfides to sulfones, including hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA).[5]

The following DOT script visualizes the proposed synthetic workflow:

Caption: Proposed two-step synthesis of 2,2'-Sulfonylbis(1-phenylethanone).

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).

Synthesis of Bis(2-oxo-2-phenylethyl) sulfide

Materials:

-

2-Bromoacetophenone (phenacyl bromide)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

-

To this solution, add a solution of 2-bromoacetophenone (2 equivalents) dissolved in ethanol.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold deionized water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure bis(2-oxo-2-phenylethyl) sulfide.

Synthesis of 2,2'-Sulfonylbis(1-phenylethanone)

Materials:

-

Bis(2-oxo-2-phenylethyl) sulfide

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve the bis(2-oxo-2-phenylethyl) sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an excess of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2,2'-Sulfonylbis(1-phenylethanone).

Physicochemical Properties (Predicted)

Due to the absence of experimental data for 2,2'-Sulfonylbis(1-phenylethanone), the following table summarizes predicted physicochemical properties based on its structure and data from analogous sulfones.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₁₄O₄S |

| Molecular Weight | 302.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be significantly higher than the sulfide precursor due to increased polarity and intermolecular forces. Likely in the range of 150-200 °C. |

| Solubility | Insoluble in water; soluble in polar organic solvents such as DMSO, DMF, and acetone. |

| ¹H NMR (Predicted) | A singlet for the methylene protons (α to both carbonyl and sulfonyl groups) is expected to be downfield shifted (δ 4.5-5.5 ppm) compared to the sulfide precursor due to the strong electron-withdrawing effect of the sulfonyl group. Aromatic protons would appear in the typical region (δ 7.5-8.0 ppm). |

| ¹³C NMR (Predicted) | The methylene carbon signal would be significantly downfield. The carbonyl carbon signal would also be present in the characteristic region (δ > 190 ppm). |

| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl group (S=O stretching) are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). A strong carbonyl (C=O) stretching band would be observed around 1680-1700 cm⁻¹. |

Potential Biological Activity and Research Applications

While no specific biological studies on 2,2'-Sulfonylbis(1-phenylethanone) have been reported, the broader class of sulfone-containing compounds exhibits a wide range of pharmacological activities.[1] Numerous bis-sulfone derivatives have been synthesized and investigated for their therapeutic potential.[6]

The following diagram illustrates a logical workflow for investigating the potential biological activities of this novel compound.

Caption: Logical workflow for the biological evaluation of 2,2'-Sulfonylbis(1-phenylethanone).

Given the structural motifs present in 2,2'-Sulfonylbis(1-phenylethanone), it could be a candidate for screening in the following areas:

-

Antimicrobial Agents: Many sulfone derivatives have shown promising antibacterial and antifungal properties.[1]

-

Anticancer Agents: The sulfone moiety is present in several anticancer drugs, and novel sulfone compounds are continuously being explored for their cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibitors: The electrophilic nature of the carbons alpha to the sulfonyl and carbonyl groups could make this molecule an inhibitor of enzymes with nucleophilic residues in their active sites.

Conclusion

2,2'-Sulfonylbis(1-phenylethanone) represents an intriguing yet underexplored chemical entity. Based on fundamental principles of organic synthesis, a straightforward and efficient method for its preparation can be proposed. The predicted physicochemical properties suggest a stable crystalline compound with distinct spectroscopic features. The established biological significance of the sulfone functional group warrants the investigation of this molecule's pharmacological profile. This technical guide provides a foundational framework for researchers and drug development professionals interested in the synthesis and evaluation of this and other novel bis-sulfone derivatives. Further research is necessary to validate the proposed synthetic routes and to explore the potential applications of this compound.

References

- 1. BJOC - Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides [beilstein-journals.org]

- 2. BIS[4-(2-HYDROXYETHOXY)PHENYL] SULFONE(27205-03-4) 1H NMR spectrum [chemicalbook.com]

- 3. Bis[4-(2-hydroxyethylamino)phenyl] sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bis(4-hydroxyphenyl) Sulfone(80-09-1) 13C NMR spectrum [chemicalbook.com]

- 6. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfonyl Group: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonyl group (-SO₂-), a simple yet powerful functional moiety, has established itself as a critical component in the armamentarium of medicinal chemists. Its unique physicochemical properties and versatile reactivity have led to the development of a vast array of therapeutic agents, from life-saving antibiotics to essential treatments for chronic diseases like diabetes. This technical guide provides a comprehensive overview of the key characteristics of sulfonyl-containing compounds, with a focus on their synthesis, biological activities, and the experimental methodologies used in their evaluation.

Core Physicochemical and Structural Characteristics

The sulfonyl group, consisting of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or a carbon and a nitrogen atom, imparts a unique set of properties to a molecule. It is a strong electron-withdrawing group, which significantly influences the acidity of adjacent protons and the overall electronic distribution of the molecule.[1][2] This electronic feature is fundamental to the biological activity of many sulfonyl-containing drugs.

The geometry of the sulfonyl group is tetrahedral, and the S-O bonds are highly polar. This polarity allows the sulfonyl group to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors.[3][4] Furthermore, the introduction of a sulfonyl group can modulate a molecule's lipophilicity and metabolic stability, key parameters in drug design.[4]

A critical class of sulfonyl-containing compounds are the sulfonamides, where the sulfonyl group is linked to a nitrogen atom. The acidity of the sulfonamide proton is a key determinant of its antibacterial activity.[2][5]

Synthetic Methodologies: Crafting Sulfonyl-Containing Compounds

The synthesis of sulfonyl-containing compounds, particularly sulfonamides and sulfonylureas, has been extensively studied and refined over the years.

General Synthesis of Sulfonamides

A common and traditional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4][6]

Experimental Protocol: Synthesis of a Simple Aryl Sulfonamide

-

Chlorosulfonation: An aromatic compound (e.g., acetanilide) is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl). This reaction is typically carried out at a controlled temperature.

-

Amination: The resulting sulfonyl chloride is then treated with ammonia or a primary/secondary amine to form the sulfonamide. The reaction is often performed in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.[6]

-

Purification: The crude sulfonamide is then purified, often by recrystallization, to yield the final product.[7]

A schematic workflow for a typical sulfonamide synthesis is presented below:

Caption: General workflow for the synthesis of sulfonamides.

General Synthesis of Sulfonylureas

The synthesis of sulfonylureas, a cornerstone in the treatment of type 2 diabetes, typically involves the reaction of a sulfonamide with an isocyanate.[3][8]

Experimental Protocol: Synthesis of a Sulfonylurea Derivative

-

Formation of Sulfonyl Isocyanate or Carbamate: A sulfonamide is reacted with a reagent like phosgene or a chloroformate to form a reactive intermediate, such as a sulfonyl isocyanate or a sulfonyl carbamate.[3][8] Modern, safer methods often utilize reagents like diphenyl carbonate to avoid hazardous materials.[9][10]

-

Reaction with an Amine: The intermediate is then reacted with a primary or secondary amine to form the sulfonylurea linkage. This reaction is typically carried out in an appropriate solvent and may be heated to drive the reaction to completion.[3]

-

Work-up and Purification: The reaction mixture is then worked up to remove byproducts and unreacted starting materials, followed by purification of the final sulfonylurea product, often through recrystallization.[3]

Biological Activities and Mechanisms of Action

Sulfonyl-containing compounds exhibit a broad spectrum of biological activities, with sulfonamide antibiotics and sulfonylurea antidiabetics being the most prominent examples.

Sulfonamides: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides are bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[6] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Humans are unaffected by sulfonamides as they obtain folic acid from their diet.

The antibacterial efficacy of sulfonamides is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[11]

-

Serial Dilution of the Sulfonamide: A series of twofold dilutions of the sulfonamide is prepared in a 96-well microtiter plate containing broth medium.[12]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[11]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]

-

Determination of MIC: The MIC is read as the lowest concentration of the sulfonamide that shows no visible bacterial growth (i.e., no turbidity).[12][13]

Below is a workflow for determining the MIC of a sulfonamide:

Caption: Workflow for MIC determination by broth microdilution.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamides against Various Bacterial Strains

| Sulfonamide Derivative | E. coli (µg/mL) | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | B. subtilis (µg/mL) |

| Compound 1a | >256 | 128 | >256 | - |

| Compound 3b | 32 | - | - | - |

| Compound 3c | 32 | - | - | - |

| Compound 4a | 128 | - | - | - |

| Sulfonyl hydrazide (9) | 42 | - | - | - |

| Disulfonamide (5) | 100 | - | - | - |

Data compiled from multiple sources.[5][14] Note that direct comparison between studies may be limited by variations in experimental conditions.

Sulfonylureas: Stimulation of Insulin Secretion

Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Their primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][15][16] They achieve this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[1][15] This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[17]

The signaling pathway for sulfonylurea-induced insulin secretion is illustrated below:

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

The potency of sulfonylureas is often determined by their half-maximal inhibitory concentration (IC₅₀) on the K-ATP channel.

Table 2: IC₅₀ Values of Selected Sulfonylureas for K-ATP Channel Inhibition

| Sulfonylurea | K-ATP Channel Subtype | IC₅₀ (nmol/L) |

| Glibenclamide | Kir6.2/SUR1 | 0.13 |

| Glibenclamide | Kir6.2/SUR2A | 45 |

| Glibenclamide | Kir6.2/SUR2B | 42 |

| Repaglinide | Kir6.2/SUR1 | 7.4 |

| Repaglinide | Kir6.2/SUR2A | 8.7 |

| Repaglinide | Kir6.2/SUR2B | 10 |

| Gliclazide (in presence of 100 µM MgATP) | Kir6.2-G334D/SUR1 | 213 |

| Gliclazide (in presence of 100 µM MgATP) | Kir6.2-V59M/SUR1 | 140 |

Data compiled from multiple sources.[18][19][20]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of sulfonyl-containing compounds is intimately linked to their physicochemical properties. For sulfonamide antibiotics, properties such as pKa and lipophilicity (logP) play a crucial role in their absorption, distribution, metabolism, and excretion (ADME), as well as their antibacterial potency.[2]

Table 3: Physicochemical Properties of Selected Sulfonamides

| Sulfonamide | pKa |

| Sulfanilamide | 10.1 - 10.4 |

| Sulfathiazole | ~5.0 |

| Aromatic Sulfonamides (P10, P20) | 9.7 |

| Dorzolamide (amino group) | 8.8 |

| Brinzolamide (amino group) | 8.8 |

Data compiled from multiple sources.[5][21][22]

Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic properties of sulfonyl-containing drugs. For antibacterial sulfonamides, it has been established that:

-

The p-amino group is essential for activity.[6]

-

The sulfonamide group must be attached to the benzene ring.[6]

-

Substitution on the sulfonamide nitrogen with electron-withdrawing heterocyclic rings generally enhances potency.[5]

For sulfonylureas, the nature of the substituents on both the aromatic ring and the urea nitrogen influences their potency, duration of action, and selectivity for the pancreatic K-ATP channel.[1][15]

Conclusion

Sulfonyl-containing compounds represent a remarkable class of molecules that have had a profound impact on medicine. Their continued importance is a testament to the versatility of the sulfonyl group in molecular design. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, supported by robust experimental evaluation, is essential for the development of new and improved therapeutic agents. This guide provides a foundational overview for researchers and scientists dedicated to advancing the field of drug discovery and development.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Review of 2,2'-Sulfonylbis(1-phenylethanone) and Related Compounds: Synthesis, Reactivity, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Sulfonylbis(1-phenylethanone), with its characteristic bis(phenacyl)sulfone structure, represents an intriguing yet underexplored molecule. The presence of two α-keto carbons flanking a sulfonyl group suggests a unique chemical reactivity profile and potential for biological activity. The sulfonyl functional group is a versatile moiety found in numerous pharmaceuticals and agrochemicals, valued for its ability to act as a nucleophile, electrophile, or radical precursor depending on the reaction conditions.[1] This "chemical chameleon" nature, combined with the established biological significance of the phenylethanone scaffold, makes 2,2'-Sulfonylbis(1-phenylethanone) a compound of considerable interest for synthetic and medicinal chemists.

This guide will summarize the known synthesis methodologies, chemical reactions, and biological activities of closely related bis-sulfone and keto-sulfone analogs to provide a foundational understanding and framework for future research into 2,2'-Sulfonylbis(1-phenylethanone).

Synthesis of Structurally Related Bis-Sulfones

The most probable synthetic route to 2,2'-Sulfonylbis(1-phenylethanone) involves the oxidation of a corresponding bis-sulfide precursor. This method is a common and effective way to prepare various bis-sulfone derivatives.

A general approach for the synthesis of bis-sulfones involves a two-step process: the synthesis of a bis-sulfide followed by its oxidation.

General Synthetic Workflow

Caption: General synthetic workflow for 2,2'-Sulfonylbis(1-phenylethanone).

Experimental Protocols

Protocol 1: Synthesis of a Bis-sulfone via Oxidation of a Bis-sulfide

This protocol is adapted from the synthesis of novel bis-sulfone derivatives and can be considered a potential pathway to 2,2'-Sulfonylbis(1-phenylethanone).[2]

Step 1: Synthesis of the Bis-sulfide Precursor (Hypothetical for Bis(phenacyl)sulfide)

-

To a solution of 2-bromo-1-phenylethanone (2 mmol) in a suitable solvent such as ethanol or acetonitrile, add sodium sulfide nonahydrate (1 mmol).

-

Stir the reaction mixture at room temperature for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the bis(phenacyl)sulfide.

Step 2: Oxidation to the Bis-sulfone

-

Dissolve the synthesized bis(phenacyl)sulfide (1 mmol) in a suitable solvent like dichloromethane (DCM) or chloroform.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 mmol, for oxidation to the sulfone), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,2'-Sulfonylbis(1-phenylethanone).

Quantitative Data from Related Syntheses

While specific yields for 2,2'-Sulfonylbis(1-phenylethanone) are not available, the synthesis of other bis-sulfones by oxidation of bis-sulfides generally proceeds in good to excellent yields.

| Bis-sulfone Derivative | Oxidizing Agent | Solvent | Yield (%) | Reference |

| Novel bis-sulfone compounds (2a-2j) | m-CPBA | DCM | Not specified | [2] |

| γ-keto sulfones | Metal-free hydrosulfonylation | Mesitylene | Good to excellent | [3][4][5] |

| Divinyl sulfones | Dehydrochlorination | Not applicable | High | [6] |

Chemical Reactivity

The reactivity of 2,2'-Sulfonylbis(1-phenylethanone) can be inferred from the known reactions of sulfones and α-keto compounds. The sulfonyl group can act as a leaving group in elimination and substitution reactions, and the α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various C-C bond-forming reactions.

Logical Relationships in Reactivity

Caption: Potential reaction pathways for 2,2'-Sulfonylbis(1-phenylethanone).

Potential Biological Activity

Numerous sulfone-containing compounds exhibit a wide range of biological activities. Studies on structurally related bis-sulfone derivatives have revealed inhibitory activity against several metabolic enzymes.

Enzyme Inhibitory Activity of Related Bis-Sulfones

A series of novel bis-sulfone compounds were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2] These enzymes are implicated in various diseases, including glaucoma, epilepsy, and Alzheimer's disease.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | AChE (Ki, nM) | BChE (Ki, nM) | Reference |

| 2a-2j | 11.4 ± 3.4 to 70.7 ± 23.2 | 28.7 ± 6.6 to 77.6 ± 5.6 | 18.7 ± 2.61 to 95.4 ± 25.52 | 9.5 ± 2.1 to 95.5 ± 1.2 | [2] |

These findings suggest that 2,2'-Sulfonylbis(1-phenylethanone) could also possess inhibitory activity against these or other enzymes and warrants investigation as a potential therapeutic agent. The phenacyl moiety is also a common feature in biologically active molecules, which could contribute to the overall pharmacological profile of the target compound.

Signaling Pathway Involvement (Hypothetical)

Given the inhibitory activity of related compounds on acetylcholinesterase, a potential mechanism of action for 2,2'-Sulfonylbis(1-phenylethanone) in a neurological context could involve the modulation of cholinergic signaling.

Caption: Hypothetical signaling pathway for 2,2'-Sulfonylbis(1-phenylethanone).

Conclusion and Future Directions

While direct experimental data on 2,2'-Sulfonylbis(1-phenylethanone) is currently lacking in the scientific literature, a review of structurally related bis-sulfones and keto-sulfones provides a strong foundation for predicting its chemical and biological properties. The synthesis is likely achievable through the oxidation of a bis-sulfide precursor, and the molecule is expected to exhibit reactivity at both the α-keto positions and the sulfonyl group. Furthermore, the documented enzyme inhibitory activities of similar bis-sulfone compounds suggest that 2,2'-Sulfonylbis(1-phenylethanone) could be a valuable candidate for biological screening.

Future research should focus on the definitive synthesis and characterization of 2,2'-Sulfonylbis(1-phenylethanone). Subsequent investigations into its chemical reactivity and a comprehensive evaluation of its biological activity, particularly as an enzyme inhibitor, are warranted to unlock the full potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2,2'-Sulfonylbis(1-phenylethanone)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2'-Sulfonylbis(1-phenylethanone) is publicly available. The following information is compiled from data on structurally similar compounds, including various substituted bis(phenyl) sulfones and general knowledge of β-keto sulfones. This guide should be used for informational purposes and as a supplement to, not a replacement for, a comprehensive risk assessment conducted by qualified professionals.

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,2'-Sulfonylbis(1-phenylethanone), a compound of interest in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS), this document extrapolates potential hazards and handling protocols from data on analogous sulfonyl-containing organic compounds. It is imperative that all laboratory personnel conduct a thorough risk assessment prior to handling this compound and adhere to all institutional and regulatory safety guidelines.

Hazard Identification and Classification

Based on data from structurally related compounds, 2,2'-Sulfonylbis(1-phenylethanone) should be treated as a potentially hazardous substance. The primary hazards are anticipated to be:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Some related sulfonyl compounds are also classified as flammable solids. Therefore, it is prudent to handle 2,2'-Sulfonylbis(1-phenylethanone) away from ignition sources.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally similar bis(phenyl) sulfone derivatives. This data is provided for estimation purposes only.

| Property | Value (for related compounds) | Citation |

| Melting Point | 98-100 °C (for Bis(4-fluorophenyl) sulfone) | [1] |

| 143-146 °C (for Bis(4-chlorophenyl) sulfone) | [2] | |

| 195 °C (for Bis[4-(4-aminophenoxy)phenyl]sulfone) | [3][4] | |

| 242-247 °C (for Bis(4-hydroxyphenyl) sulfone) | [5] | |

| Boiling Point | 250 °C at 10 mmHg (for Bis(4-chlorophenyl) sulfone) | [2] |

| Solubility | Generally soluble in organic solvents like acetone. | [3][6] |

| Low solubility in water. | [5] | |

| Appearance | Likely a white to off-white solid powder or crystalline material. | [3][6] |

Toxicological Information

Quantitative toxicological data for 2,2'-Sulfonylbis(1-phenylethanone) is not available. The table below presents data for related sulfonyl compounds to provide an indication of potential toxicity.

| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Citation |

| Bis(4-hydroxyphenyl) sulfone | 2830 mg/kg | Not Available | [5] |

| Bis[4-(4-aminophenoxy)phenyl]sulfone | Not Available | 560 mg/kg | [3] |

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is paramount when working with 2,2'-Sulfonylbis(1-phenylethanone). The following procedures are recommended for handling this and other solid organic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3]

-

Body Protection: A lab coat or chemical-resistant apron. Long-sleeved clothing is recommended.[7]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[3]

Caption: PPE Selection Workflow for Handling 2,2'-Sulfonylbis(1-phenylethanone).

Engineering Controls

-

Ventilation: All handling of 2,2'-Sulfonylbis(1-phenylethanone) that could generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Personal Protection: Don appropriate PPE before attempting to clean up the spill.

-

Containment: For a solid spill, carefully sweep or scoop the material into a labeled waste container. Avoid generating dust.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials for proper disposal.[8]

-

Reporting: Report the spill to the appropriate laboratory or institutional safety personnel.

Caption: General Chemical Spill Workflow for a Solid Organic Compound.

Waste Disposal

All waste containing 2,2'-Sulfonylbis(1-phenylethanone) must be disposed of as hazardous chemical waste.[9]

-

Solid Waste: Collect in a clearly labeled, sealed container.[10]

-

Contaminated Materials: Any materials used for cleaning spills or contaminated PPE should also be placed in a sealed container and disposed of as hazardous waste.

-

Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[9]

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]

Reactivity and Stability

-

Stability: Sulfones are generally stable compounds.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon and sulfur.

-

Reactivity of β-keto sulfones: The presence of the ketone and sulfonyl groups on adjacent carbons creates an active methylene group, making the compound susceptible to a variety of chemical reactions. These can include Michael additions and reductions of the keto group.[4][6]

First Aid Measures

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 3. pppmag.com [pppmag.com]

- 4. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nspcoatings.co.uk [nspcoatings.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

Application Notes and Protocols for 2,2'-Sulfonylbis(1-phenylethanone) as a Photoinitiator in Polymer Chemistry

Disclaimer: Extensive searches of scientific literature and chemical databases have yielded no specific information on the synthesis, photochemical properties, or use of 2,2'-Sulfonylbis(1-phenylethanone) as a photoinitiator for polymer chemistry. The following information is therefore hypothetical and based on the general principles of photopolymerization and the known reactivity of related chemical structures, such as β-ketosulfones. These notes and protocols are intended to serve as a foundational guide for researchers interested in investigating the potential of this compound as a novel photoinitiator.

Introduction